molecular formula C32H23NO2 B14583091 N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine CAS No. 61307-87-7

N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine

Cat. No.: B14583091
CAS No.: 61307-87-7
M. Wt: 453.5 g/mol
InChI Key: JHKVRZAMRVSZEC-UHFFFAOYSA-N
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Description

N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine is a compound that belongs to the xanthene family. Xanthene derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. The compound features a xanthene core structure, which is a tricyclic aromatic system containing oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine can be achieved through several synthetic routes. One common method involves the classical condensation of a salicylic acid with a phenol derivative . Another approach includes the reaction of an aryl aldehyde with a phenol derivative . Additionally, the synthesis can be performed using a salicylaldehyde with 1,2-dihaloarenes .

Industrial Production Methods

Industrial production of xanthene derivatives often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium, ruthenium, and copper are commonly employed in these reactions . The use of microwave heating has also been reported to improve reaction times and yields .

Chemical Reactions Analysis

Types of Reactions

N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .

Major Products Formed

The major products formed from these reactions include hydroxy derivatives, quinones, and various substituted xanthene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

61307-87-7

Molecular Formula

C32H23NO2

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-(9H-xanthen-9-yl)phenyl]-9H-xanthen-9-amine

InChI

InChI=1S/C32H23NO2/c1-5-13-27-23(9-1)31(24-10-2-6-14-28(24)34-27)21-17-19-22(20-18-21)33-32-25-11-3-7-15-29(25)35-30-16-8-4-12-26(30)32/h1-20,31-33H

InChI Key

JHKVRZAMRVSZEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)NC5C6=CC=CC=C6OC7=CC=CC=C57

Origin of Product

United States

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